2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
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Overview
Description
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and an acetonitrile group
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the 1,3,4-oxadiazole moiety, such as this one, have been found to exhibit a wide range of biological activities . They have been used successfully in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Mode of Action
Many oxadiazole derivatives are known to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . The exact interaction of this compound with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by oxadiazole derivatives, it can be inferred that this compound may interact with multiple pathways, leading to diverse downstream effects .
Result of Action
Based on the known biological activities of oxadiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, no special environmental precautions are required . It’s worth noting that it is classified as a combustible, acute toxic category 1 and 2 hazardous material , indicating that certain precautions may be necessary when handling or storing this compound.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structural features of the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation can be used.
Cyclization Reactions: Cyclization can be facilitated by using dehydrating agents like phosphorus oxychloride.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Reduction Reactions: The major product is the corresponding amine.
Cyclization Reactions: The products are typically more complex heterocyclic compounds.
Scientific Research Applications
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetonitrile: Similar in structure but lacks the oxadiazole ring.
4-Bromobenzyl cyanide: Another related compound with a different functional group arrangement.
Uniqueness
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCIWZOZDPHMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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